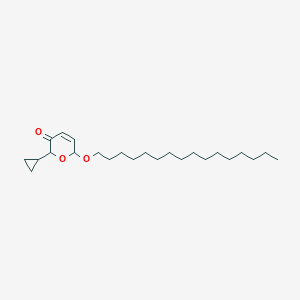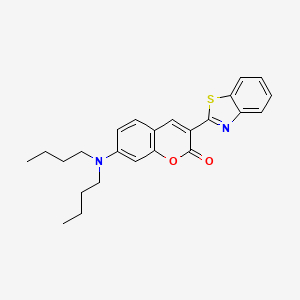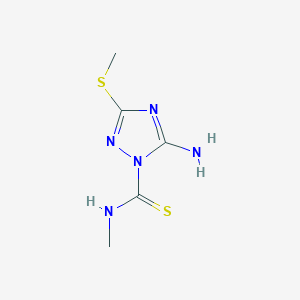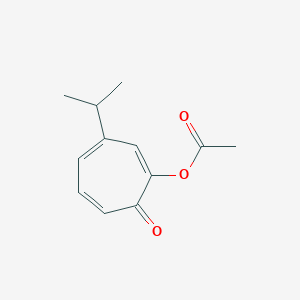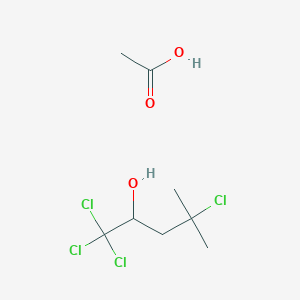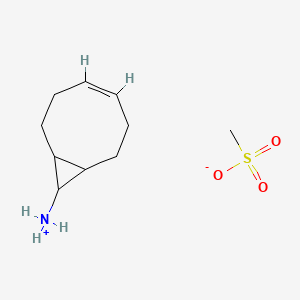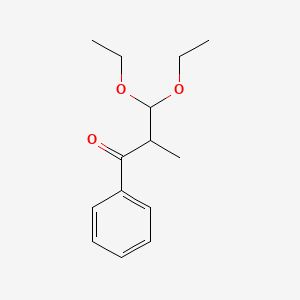
3,3-Diethoxy-2-methyl-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diethoxy-2-methyl-1-phenylpropan-1-one: is an organic compound with the molecular formula C13H18O3. It is a colorless liquid that is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3,3-Diethoxy-2-methyl-1-phenylpropan-1-one can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and pharmaceutical research.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 3,3-Diethoxy-2-methyl-1-phenylpropan-1-one involves its interaction with various molecular targets. It can act as a precursor in synthetic pathways, participating in reactions that form more complex molecules. The specific pathways and targets depend on the context of its use in chemical reactions .
Comparación Con Compuestos Similares
Phenylacetone: Similar in structure but lacks the diethoxy groups.
Propiophenone: Similar in structure but lacks the methyl and diethoxy groups.
Uniqueness:
Propiedades
Número CAS |
80587-91-3 |
|---|---|
Fórmula molecular |
C14H20O3 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
3,3-diethoxy-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C14H20O3/c1-4-16-14(17-5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11,14H,4-5H2,1-3H3 |
Clave InChI |
SOIIRPNYVQPXNO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(C)C(=O)C1=CC=CC=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14428485.png)
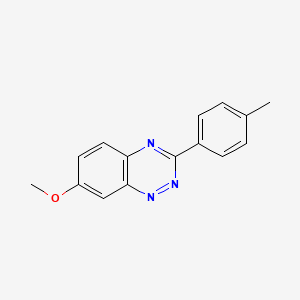
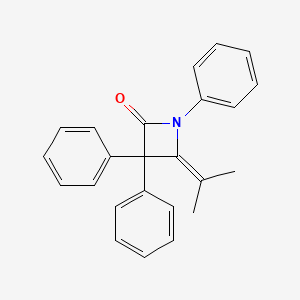
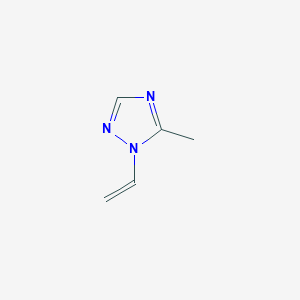
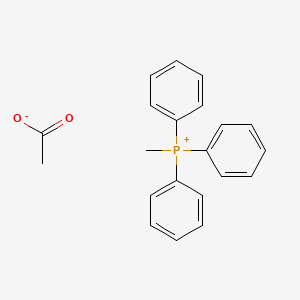

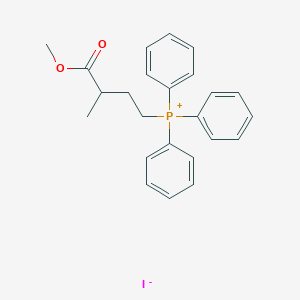
![1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14428519.png)
